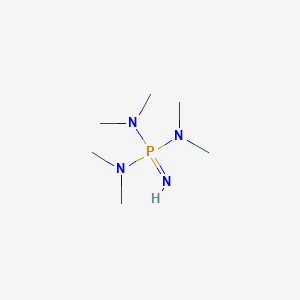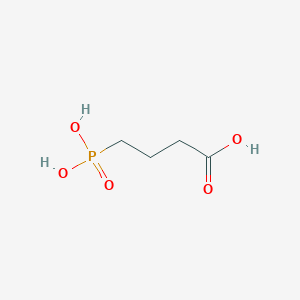![molecular formula C10H19ClSi B1586964 [2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane CAS No. 5089-25-8](/img/structure/B1586964.png)
[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane
Vue d'ensemble
Description
“[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane” is a chemical compound with the molecular formula C10H19ClSi . It is categorized as a halosilane . The compound is a transparent liquid and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane” is 202.8 g/mol . The IUPAC name is chloro-(2-cyclohex-3-en-1-ylethyl)-dimethylsilane . The canonical SMILES is CSi(CCC1CCC=CC1)Cl .Physical And Chemical Properties Analysis
“[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane” has a boiling point of 233.7 °C (760 mmHg), a melting point of less than 0 °C, and a flash point of 87.6 °C . The density of the compound is 0.932 g/mL .Applications De Recherche Scientifique
Synthesis and Material Development
Organobicyclocarbosiloxanes Synthesis : Hydride addition of dimethylchlorosilane to organodivinylcyclotetrasiloxanes in the presence of H2PtCl6 produces organocyclotetrasiloxanes with carbochlorosilane groups. These groups are then hydrolyzed to yield organobicyclocarbosiloxanes with siloxane and carbosiloxane rings, contributing to the development of polymers with cross-linked structures (Andrianov et al., 1977).
Surface Modification of Layered Silicate : Surface modification of layered silicate, magadiite, with perfluoroalkylchlorosilane, demonstrates the successful introduction of fluoroalkylsilyl groups into interlayer space, enhancing thermal stability and film-forming abilities. This could be significant for materials science and engineering applications (Ogawa et al., 1998).
Synthesis of Polyethylene Graft Copolymers : Novel polyethylene graft copolymers with polyfluorosiloxane side chains were prepared using a process involving dimethylchlorosilane. These copolymers exhibit narrow molecular weight distribution and homogeneous chemical composition, suggesting potential applications in materials science (Tian et al., 2019).
Catalysis and Chemical Reactions
Catalytic Properties in Metal Complex Catalysis : [2-(6,6-Dimethylbicyclo[3.1.1]hept-2-enyl)ethyl]diphenylphosphine and its oxide, synthesized from a similar compound, show promise as ligands in metal complex catalysis. This highlights the potential for this chemical class in facilitating asymmetric induction in chemical reactions (Reznikov et al., 2008).
Aluminum Chloride Catalyzed Hydrosilylation : The hydrosilylation of 1-methylcyclohexene with dimethylchlorosilane, catalyzed by aluminum chloride, proceeds regioselectively. This process is crucial for the synthesis of various organic compounds, demonstrating the role of such reactions in organic synthesis and industrial chemistry (Yamamoto et al., 1990).
Safety And Hazards
Propriétés
IUPAC Name |
chloro-(2-cyclohex-3-en-1-ylethyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-4,10H,5-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRFNPGYTWWODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CCC=CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393437 | |
| Record name | Chloro[2-(cyclohex-3-en-1-yl)ethyl]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane | |
CAS RN |
5089-25-8 | |
| Record name | Chloro[2-(cyclohex-3-en-1-yl)ethyl]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro[2-(3-cyclohexen-1-yl)ethyl]dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)



![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)






